molecular formula C22H29N3O B385400 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide CAS No. 720677-52-1

6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide

Cat. No.: B385400
CAS No.: 720677-52-1
M. Wt: 351.5g/mol
InChI Key: ATWQGOUWTPWHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10210~2,11~0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a complex organic compound with a unique tetracyclic structure It is characterized by its multiple methyl groups and a propyl group attached to a diazatetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic core structure.

    Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents.

    Attachment of the Propyl Group: The propyl group is attached via nucleophilic substitution reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,12,15,15-Pentamethyl-N-ethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide
  • 6,7,12,15,15-Pentamethyl-N-methyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide

Uniqueness

The uniqueness of 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide lies in its specific structural features, such as the propyl group and the arrangement of methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

720677-52-1

Molecular Formula

C22H29N3O

Molecular Weight

351.5g/mol

IUPAC Name

6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide

InChI

InChI=1S/C22H29N3O/c1-7-10-23-19(26)22-9-8-21(6,20(22,4)5)17-18(22)25-16-12-14(3)13(2)11-15(16)24-17/h11-12H,7-10H2,1-6H3,(H,23,26)

InChI Key

ATWQGOUWTPWHOB-UHFFFAOYSA-N

SMILES

CCCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C

Canonical SMILES

CCCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C

solubility

32.2 [ug/mL]

Origin of Product

United States

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